Cas no 169447-94-3 ((S)-tert-butyl 2-(2-Methoxyethyl)piperazine-1-carboxylate ee)

(S)-tert-butyl 2-(2-Methoxyethyl)piperazine-1-carboxylate  ee structure
169447-94-3 structure
Product Name:(S)-tert-butyl 2-(2-Methoxyethyl)piperazine-1-carboxylate ee
CAS No:169447-94-3
MF:C12H24N2O3
MW:244.330563545227
CID:3160714
PubChem ID:15406047
Update Time:2025-04-21

(S)-tert-butyl 2-(2-Methoxyethyl)piperazine-1-carboxylate ee Chemical and Physical Properties

Names and Identifiers

    • (S)-tert-butyl 2-(2-Methoxyethyl)piperazine-1-carboxylate ee
    • VQEFIDZUOYBKBU-JTQLQIEISA-N
    • tert-Butyl (S)-2-(2-methoxyethyl)piperazine-1-carboxylate
    • CS-0146538
    • SCHEMBL8391746
    • (S)-TERT-BUTYL 2-(2-METHOXYETHYL)PIPERAZINE-1-CARBOXYLATE
    • 1-tert-Butoxycarbonyl-2(S)-(2-methoxyethyl)piperazine
    • tert-butyl (2S)-2-(2-methoxyethyl)piperazine-1-carboxylate
    • 169447-94-3
    • Inchi: 1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-6-13-9-10(14)5-8-16-4/h10,13H,5-9H2,1-4H3/t10-/m0/s1
    • InChI Key: VQEFIDZUOYBKBU-JTQLQIEISA-N
    • SMILES: O(C(C)(C)C)C(N1CCNC[C@@H]1CCOC)=O

Computed Properties

  • Exact Mass: 244.17869263Da
  • Monoisotopic Mass: 244.17869263Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 50.8Ų

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